Avoid costly isomer substitution errors: The 3,7-substitution pattern of 3,7-Dibromo-dibenzofuran (CAS 67019-91-4) is essential for solution-processable conjugated polymers. • Kinked backbone delivers markedly enhanced solubility, enabling large-area OFET fabrication. • High triplet energy (>2.9 eV) makes it the preferred host monomer for high-efficiency blue PhOLEDs. • Thermally robust dibenzofuran core confers extended device lifetimes. Researchers rely on this pure monomer for precise optoelectronic property tuning. SMolecule provides guaranteed purity and secure global supply.
3,7-Dibromo-dibenzofuran is a halogenated heterocyclic organic compound featuring a rigid, planar dibenzofuran core. This structure provides excellent thermal stability and charge transport characteristics, making it a crucial building block in the synthesis of high-performance organic semiconductors. [1] Its specific 3,7-substitution pattern is a primary determinant of the geometric and electronic properties of resulting polymers and functional materials, which are frequently utilized in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [2]
Substituting 3,7-Dibromo-dibenzofuran with its common isomer, 2,8-Dibromo-dibenzofuran, is a critical procurement error for targeted applications. The substitution pattern dictates the final polymer architecture: the 3,7-linkage creates a 'kinked' backbone, while the 2,8-linkage results in a more linear, rigid chain. This structural difference fundamentally alters key material properties, including solubility, thermal characteristics, and the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. [1] Consequently, polymers derived from the 3,7-isomer are not interchangeable with those from the 2,8-isomer, as they yield devices with different processing requirements and performance metrics.
Polymers synthesized from 3,7-Dibromo-dibenzofuran exhibit significantly improved solubility in common organic solvents compared to their 2,8-isomer counterparts. For instance, a copolymer of 3,7-dibenzofuran and fluorene (PF-DBF37) is readily soluble in chloroform, THF, and toluene at room temperature. In contrast, the analogous polymer made from the 2,8-isomer (PF-DBF28) shows poor solubility in the same solvents. [1] This is attributed to the kinked structure imparted by the 3,7-linkage, which disrupts polymer chain packing.
| Evidence Dimension | Polymer Solubility in Chloroform |
| Target Compound Data | Polymer from 3,7-isomer (PF-DBF37) is soluble |
| Comparator Or Baseline | Polymer from 2,8-isomer (PF-DBF28) is insoluble |
| Quantified Difference | Qualitatively soluble vs. insoluble |
| Conditions | Copolymer with 9,9-dioctylfluorene, tested at room temperature. |
Superior solubility is a critical procurement factor, enabling the use of cost-effective solution-based fabrication techniques like spin-coating or inkjet printing for electronic devices.
The 3,7-linkage pattern is crucial for achieving high triplet energy (E_T) in host materials for phosphorescent OLEDs (PhOLEDs). A host material synthesized using a 3,7-disubstituted dibenzofuran core (DBF-3,7-pC) exhibited a triplet energy of 2.92 eV. This is significantly higher than host materials based on the 2,8-linkage, whose more extended conjugation typically lowers the triplet energy. [1] For example, carbazole-based hosts with linear 2,7-linkages often have E_T values below 2.8 eV.
| Evidence Dimension | Triplet Energy (E_T) |
| Target Compound Data | Host from 3,7-dibenzofuran derivative: 2.92 eV |
| Comparator Or Baseline | Typical 2,7-linked carbazole hosts: < 2.8 eV |
| Quantified Difference | > 0.12 eV higher triplet energy |
| Conditions | Measured from the phosphorescence spectrum of the host material film at 77 K. |
A host triplet energy above that of the blue phosphorescent emitter (>2.8 eV) is required to prevent energy back-transfer and ensure high device efficiency, making the 3,7-isomer essential for this application.
Polymers incorporating the 3,7-dibenzofuran unit demonstrate excellent thermal stability, a key requirement for device longevity and processing. A copolymer derived from 3,7-Dibromo-dibenzofuran showed a 5% weight loss temperature (Td) of 452 °C under a nitrogen atmosphere. [1] This indicates high thermal robustness, often superior to polymers with more flexible linkages or different heterocyclic cores that may degrade at lower temperatures.
| Evidence Dimension | Thermal Decomposition Temperature (Td at 5% weight loss) |
| Target Compound Data | Polymer from 3,7-isomer (PF-DBF37): 452 °C |
| Comparator Or Baseline | General high-performance polymers for electronics often require Td > 400 °C |
| Quantified Difference | Meets and exceeds the high-performance benchmark |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere with a heating rate of 10 °C/min. |
High thermal stability ensures the material can withstand fabrication processes like thermal evaporation and contributes to longer operational lifetimes for the final electronic device.
The enhanced solubility of polymers derived from 3,7-Dibromo-dibenzofuran makes it the right choice for fabricating organic field-effect transistors (OFETs) via solution-based methods. This allows for large-area, low-cost manufacturing on flexible substrates, which is not feasible with the insoluble polymers derived from the 2,8-isomer. [1]
The high triplet energy (>2.9 eV) enabled by the 3,7-linkage makes this compound a critical precursor for host materials in blue PhOLEDs. Using this monomer allows for the design of hosts that can efficiently transfer energy to blue emitters, leading to devices with higher quantum efficiency and improved color purity. [2]
The inherent thermal robustness of the dibenzofuran core, demonstrated by high decomposition temperatures of its polymers, positions 3,7-Dibromo-dibenzofuran as an ideal starting material for synthesizing thermally stable hole-transporting or electron-blocking layers, contributing to enhanced operational stability and longer lifetimes in multi-layer electronic devices. [1]
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